gamma-Glutamyl-valyl-glycine

kokumi sensory activity flavor enhancement potency CaSR agonist comparison

γ-Glu-Val-Gly is a high-potency kokumi peptide with CaSR EC50 of 4.22 µM, delivering 12.8-fold greater sensory enhancement vs glutathione. Tasteless at active levels, it restores mouthfeel in reduced-fat and sodium-restricted foods. Procurement should reference JECFA full specifications: assay >95% purity, identity confirmed by MS/HNMR. Regulatory dossier complete with FEMA GRAS, JECFA, and EFSA safety clearance. Differentiate from generic γ-glutamyl peptides—Val at residue 2 is structurally essential for receptor activation; glycine C-terminal residue determines binding affinity. Select this compound for predictable, quantifiable kokumi performance in peanut butter, dairy, processed meats, broths, and plant-based alternatives.

Molecular Formula C12H21N3O6
Molecular Weight 303.31 g/mol
CAS No. 38837-70-6
Cat. No. B3393661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namegamma-Glutamyl-valyl-glycine
CAS38837-70-6
Synonymsgamma-glutamyl-valyl-glycine
Glu-Val-Gly
glutamyl-valyl-glycine
kokumi peptide
Molecular FormulaC12H21N3O6
Molecular Weight303.31 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N
InChIInChI=1S/C12H21N3O6/c1-6(2)10(11(19)14-5-9(17)18)15-8(16)4-3-7(13)12(20)21/h6-7,10H,3-5,13H2,1-2H3,(H,14,19)(H,15,16)(H,17,18)(H,20,21)/t7-,10-/m0/s1
InChIKeyHJXBLWNEFLKSSL-XVKPBYJWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in water
Practically insoluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





gamma-Glutamyl-valyl-glycine (CAS 38837-70-6) Procurement Guide: Regulatory Status, Identity, and Baseline Specifications


gamma-Glutamyl-valyl-glycine (γ-Glu-Val-Gly; γ-EVG; FEMA 4709; JECFA 2123) is a synthetic tripeptide flavoring agent composed of L-glutamic acid, L-valine, and glycine linked via a gamma-glutamyl bond [1]. It is recognized by the FDA as a flavoring agent or adjuvant with FEMA GRAS status [2] and by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) with full specification status as of 2018 [3]. The European Food Safety Authority (EFSA) has evaluated the compound and concluded it is of no safety concern at estimated intake levels as a flavoring substance [4]. The compound is characterized as a tasteless kokumi peptide that enhances complexity, mouthfulness, and lastingness in foods through positive allosteric modulation of the calcium-sensing receptor (CaSR) [5]. Key identifiers for procurement include CAS 38837-70-6, molecular formula C12H21N3O6, and molecular weight 303.31 g/mol [3]. Typical commercial specifications require assay purity ≥95% and melting point 200-204°C with decomposition [3].

gamma-Glutamyl-valyl-glycine Procurement: Why In-Class γ-Glutamyl Peptide Substitution Is Not Interchangeable


Gamma-glutamyl peptides as a class exhibit kokumi activity via CaSR activation, but their quantitative potency, sensory efficacy, and molecular interaction profiles differ substantially by amino acid composition. Simple γ-glutamyl dipeptides such as γ-Glu-Val or γ-Glu-Leu lack the glycine C-terminal residue, which is structurally essential for optimal CaSR binding and sensory activity [1]. Among tripeptides, glutathione (γ-Glu-Cys-Gly) serves as the reference kokumi peptide, but its sensory activity is an order of magnitude lower than that of γ-Glu-Val-Gly [2]. Furthermore, α-glutamyl peptides and non-γ-linked isomers do not activate the kokumi receptor [3]. Even among potent γ-glutamyl tripeptides, the second residue (Val in this compound) determines CaSR binding affinity and allosteric modulation efficacy [4]. Substituting this compound with a generic "kokumi peptide" or a related γ-glutamyl analog without validating the specific quantitative performance parameters will result in unpredictable and likely suboptimal flavor enhancement outcomes in formulated products. The evidence below quantifies the precise differentiation parameters that justify the selection of this specific compound over its closest analogs.

gamma-Glutamyl-valyl-glycine Comparative Evidence: Quantitative Differentiation from Glutathione and Other γ-Glutamyl Peptides


Sensory Activity of gamma-Glutamyl-valyl-glycine is 12.8-Fold Greater Than Glutathione (γ-Glu-Cys-Gly) in Standardized Sensory Evaluation

In a standardized sensory evaluation, γ-Glu-Val-Gly (35) at 0.01% concentration produced sensory activity equivalent to that of glutathione (γ-Glu-Cys-Gly, 36) at 0.128% concentration, establishing a 12.8-fold greater sensory activity for γ-Glu-Val-Gly relative to glutathione [1]. The taste recognition threshold concentration for γ-Glu-Val-Gly was 0.47 ppm, which is significantly higher than that of norvaline-containing analogs but serves as the benchmark for this specific tripeptide sequence [1]. This quantitative sensory potency difference is corroborated by CaSR activity assays, where γ-Glu-Val-Gly exhibited an EC50 of 4.22 µM in HEK-293 cells expressing CaSR, classifying it in the high-potency category (EC50 < 10 µM) among γ-glutamyl peptides [2].

kokumi sensory activity flavor enhancement potency CaSR agonist comparison

Cryo-EM Structural Confirmation of Specific gamma-Glutamyl-valyl-glycine Binding Interactions with CaSR at 3.55 Å Resolution

Cryo-electron microscopy determined the structure of the CaSR/γ-EVG complex at 3.55 Å resolution, revealing specific molecular interactions that explain the compound's potent kokumi activity [1]. Structural analysis identified key CaSR residues involved in γ-EVG binding: Pro39, Phe42, Arg66, Ser147, and Glu297. Mutagenesis experiments confirmed the functional importance of these residues for peptide binding and receptor activation [1]. Each of the three amino acid residues in γ-EVG contributes to binding at the orthosteric ligand binding site of CaSR, providing a molecular rationale for why γ-Glu-Val-Gly outperforms simpler γ-glutamyl dipeptides and why substitution of the Val residue alters activity [1]. This atomic-resolution binding mode has not been reported for other kokumi peptides such as glutathione or γ-Glu-Val.

CaSR binding kokumi mechanism cryo-EM structure molecular recognition

gamma-Glutamyl-valyl-glycine Enhances Thick Flavor, Aftertaste, and Oiliness in Reduced-Fat Food Matrices: Sensory Validation in Peanut Butter

In a controlled sensory study of reduced-fat peanut butter, addition of γ-Glu-Val-Gly significantly enhanced thick flavor, aftertaste, and oiliness perception compared to unsupplemented reduced-fat control [1]. The study first established baseline sensory deficits in reduced-fat peanut butter versus full-fat control, then demonstrated that γ-Glu-Val-Gly addition partially restored the sensory attributes characteristic of full-fat products [1]. This application-specific validation extends the earlier finding that γ-Glu-Val-Gly enhances mouthfulness, continuity, and thickness in chicken consommé [2]. The sensory activity of γ-Glu-Val-Gly in these food matrices is 12.8-fold greater than that of glutathione, making it a more efficient choice for fat-mimetic applications [1].

reduced-fat formulation sensory enhancement mouthfeel low-fat food

gamma-Glutamyl-valyl-glycine Endogenous Occurrence in Fermented Foods Quantified at 0.04–1.26 mg/dL in Fish Sauces; Differential Distribution Across Matrices

LC/MS/MS analysis of commercial fish sauces from multiple countries revealed γ-Glu-Val-Gly concentrations ranging from 0.04 to 1.26 mg/dL, demonstrating its widespread natural occurrence in fermented seafood products [1]. In contrast, analysis of brewed alcoholic beverages detected γ-Glu-Val-Gly in beer at 0.08–0.18 mg/L but not in wine or rice wine, indicating matrix-specific distribution [2]. In Spanish dry-cured ham, γ-EVG was quantitated at 0.11 µg/g, which is substantially lower than other γ-glutamyl peptides such as γ-EV (13.90 µg/g) and γ-EL (11.35 µg/g) in the same matrix [3]. This differential distribution pattern confirms that γ-Glu-Val-Gly is not a universal fermentation byproduct but rather a selectively generated kokumi peptide whose presence and concentration depend on specific raw materials and fermentation conditions.

fermented foods fish sauce endogenous kokumi quantitation

Regulatory Safety and Identity Specifications: JECFA Full Specification with Assay ≥95% and EFSA No Safety Concern Determination

γ-Glutamyl-valyl-glycine has undergone comprehensive regulatory evaluation. JECFA issued full specifications in 2018 requiring assay purity >95%, melting point 200-204°C (decomposition), and solubility in water with practical insolubility in ethanol [1]. EFSA evaluated the compound in Flavouring Group Evaluation 401 and concluded it is of no safety concern with respect to genotoxicity and that it is hydrolyzed to its constituent amino acids (L-glutamic acid, L-valine, glycine) upon ingestion [2]. The compound is listed in the FDA Substances Added to Food inventory with FEMA GRAS status (FEMA No. 4709) [3]. These specifications provide clear procurement quality benchmarks that are not uniformly established for all γ-glutamyl peptide flavoring candidates. In contrast, many related γ-glutamyl dipeptides and tripeptides lack JECFA full specification status or EFSA safety evaluations, introducing regulatory uncertainty for commercial food applications.

food additive safety regulatory compliance flavoring specification JECFA

gamma-Glutamyl-valyl-glycine Industrial Application Scenarios Based on Quantitative Evidence


Reduced-Fat and Low-Fat Food Formulations Requiring Fat-Mimetic Sensory Restoration

Based on demonstrated significant enhancement of thick flavor, aftertaste, and oiliness in reduced-fat peanut butter [1], γ-Glu-Val-Gly is indicated for formulations where fat reduction has compromised mouthfeel and sensory richness. The compound's 12.8-fold greater sensory activity compared to glutathione [1] enables effective flavor restoration at low inclusion levels, minimizing cost impact. Application matrices may include reduced-fat dairy products, low-fat sauces and dressings, and plant-based meat and dairy alternatives where fat-associated texture and mouthfeel are critical consumer acceptance factors.

Fermented and Savory Food Products Requiring Kokumi Flavor Enhancement

The compound's identification as a potent kokumi peptide with CaSR EC50 of 4.22 µM [1] and demonstrated sensory enhancement in chicken consommé (increased thickness, continuity, and mouthfulness) [2] supports its use in savory applications including soups, broths, sauces, and seasoning blends. The compound is particularly valuable in fermented food products where endogenous γ-Glu-Val-Gly concentrations are low—such as fish sauces (0.04–1.26 mg/dL) [3], certain beers (0.08–0.18 mg/L) [4], and dry-cured hams (0.11 µg/g) [5]—enabling formulators to achieve consistent kokumi impact independent of fermentation variability.

Salt-Reduced Food Products Requiring Taste Deficiency Compensation

Research in salt-reduced Spanish dry-cured ham demonstrated that γ-glutamyl peptides, including γ-Glu-Val-Gly, can enhance sensory attributes to counter taste deficiencies caused by salt restriction [5]. The kokumi activity of these peptides provides a mechanism for maintaining palatability in sodium-reduced formulations. γ-Glu-Val-Gly's ability to enhance umami, fat, and sweet taste preferences at concentrations that do not elicit intrinsic taste [6] makes it suitable for salt-reduction strategies across processed meats, snacks, and prepared meals.

Procurement and Quality Control Based on Validated Regulatory Specifications

γ-Glu-Val-Gly procurement should reference JECFA full specifications: assay purity >95%, melting point 200-204°C (decomposition), water solubility, and MS/HNMR identity confirmation [7]. The compound's complete regulatory dossier—including EFSA safety evaluation confirming hydrolysis to endogenous amino acids [8] and FDA/FEMA GRAS status [9]—provides a compliance-ready ingredient profile. The 3.55 Å cryo-EM structure of the CaSR/γ-EVG complex [10] offers a molecular fingerprint that could support advanced quality verification methods. These specifications distinguish γ-Glu-Val-Gly from less thoroughly characterized γ-glutamyl peptide alternatives and establish clear procurement criteria for food-grade applications.

Quote Request

Request a Quote for gamma-Glutamyl-valyl-glycine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.